2-(4-Fluorophenyl)-6-methoxy-1,3-benzothiazole
Overview
Description
2-(4-fluorophenyl)-6-methoxy-1,3-benzothiazole is a member of benzothiazoles.
Scientific Research Applications
Fluorescence Sensing and Imaging
- Tanaka et al. (2001) described the use of benzothiazole derivatives in fluorescence probes for sensing pH and metal cations. These compounds exhibit large fluorescence enhancement under basic conditions and are sensitive to magnesium and zinc cations (Tanaka et al., 2001).
Radiosensitizers and Anticarcinogenic Properties
- Majalakere et al. (2020) reported the synthesis of imidazo[2,1-b][1,3]benzothiazole derivatives as effective radiosensitizers and anticarcinogenic compounds, showing potential against human liver cancer and melanoma cell lines (Majalakere et al., 2020).
Prodrug Development for Antitumor Applications
- Bradshaw et al. (2002) discussed the development of amino acid prodrugs of novel antitumor 2-(4-aminophenyl)benzothiazoles. These prodrugs showed promising results in treating breast and ovarian xenograft tumors in preclinical models (Bradshaw et al., 2002).
Antimycobacterial Activity
- Sathe et al. (2011) explored the antimycobacterial activity of synthesized fluorinated benzothiazolo imidazole compounds, demonstrating promising anti-microbial properties (Sathe et al., 2011).
Amyloid Imaging in Alzheimer's Disease
- Serdons et al. (2009) synthesized 2-(4'-fluorophenyl)-1,3-benzothiazole for amyloid imaging, a promising tracer for visualizing amyloid deposits in Alzheimer's disease patients (Serdons et al., 2009).
DNA Damage and Antitumor Mechanism
- Trapani et al. (2003) studied the fluorinated benzothiazole analogue 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole and its impact on DNA damage and cell cycle arrest in tumor cells, indicating a specific antitumor mechanism involving aryl hydrocarbon receptor signaling (Trapani et al., 2003).
Properties
Molecular Formula |
C14H10FNOS |
---|---|
Molecular Weight |
259.3 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-6-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C14H10FNOS/c1-17-11-6-7-12-13(8-11)18-14(16-12)9-2-4-10(15)5-3-9/h2-8H,1H3 |
InChI Key |
FFMONRZWRJLZNE-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)F |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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